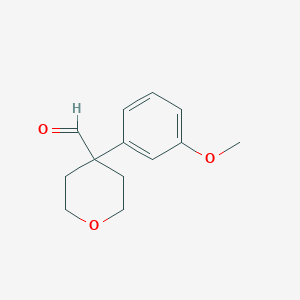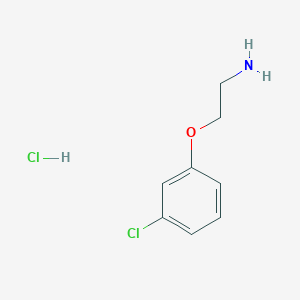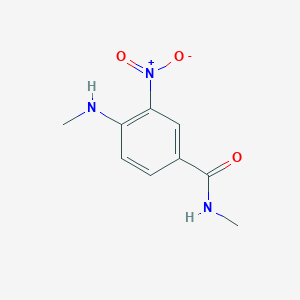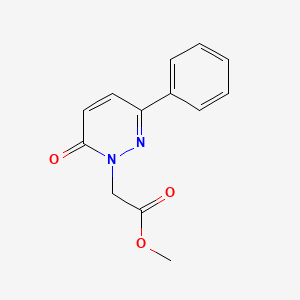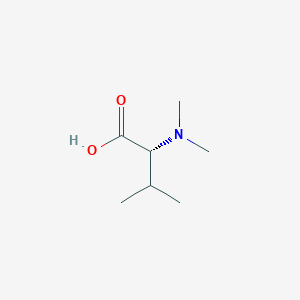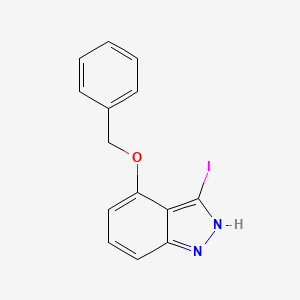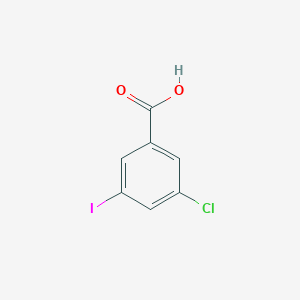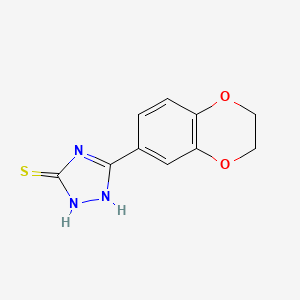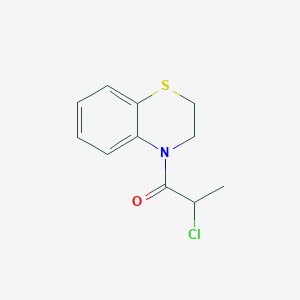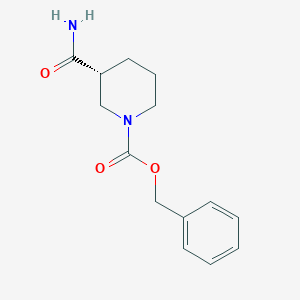![molecular formula C14H9Cl2NS B1451876 7-Chloro-2-[4-(chloromethyl)phenyl]-1,3-benzothiazole CAS No. 1095568-30-1](/img/structure/B1451876.png)
7-Chloro-2-[4-(chloromethyl)phenyl]-1,3-benzothiazole
Overview
Description
7-Chloro-2-[4-(chloromethyl)phenyl]-1,3-benzothiazole is a chemical compound with the CAS Number: 1095568-30-1 . It has a molecular weight of 294.2 . The compound is characterized by its IUPAC name and Inchi Code: 1S/C14H9Cl2NS/c15-8-9-4-6-10 (7-5-9)14-17-12-3-1-2-11 (16)13 (12)18-14/h1-7H,8H2 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the Inchi Code: 1S/C14H9Cl2NS/c15-8-9-4-6-10 (7-5-9)14-17-12-3-1-2-11 (16)13 (12)18-14/h1-7H,8H2 .Scientific Research Applications
Antibacterial Activity
A study elaborated on the synthesis of thiouracil derivatives containing a benzothiazole moiety, which showed good inhibitory activities against strains like Bacillus amyloliquefaciens, Staphylococcus aureus, and Bacillus subtilis (Peng‐lei Cui, Na Liu, Hua Chen, & Xiao-liu Li, 2018).
Antitumor and Anticancer Activity
Research into 2-(4-aminophenyl)benzothiazoles has revealed potent inhibitory activity against human breast cancer cell lines in vitro and in vivo. These compounds, particularly when substituted in the phenyl ring and benzothiazole moiety, showed significant activity, demonstrating the potential for further development as cancer therapeutics (D. Shi, T. Bradshaw, S. Wrigley, et al., 1996).
Pharmacological Evaluation
A study on the synthesis and pharmacological evaluation of Azetidin-2-ones and Thiazolidin-4-ones encompassing benzothiazole explored their anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activities, highlighting the versatility of benzothiazole derivatives in medicinal chemistry (B. Gurupadayya, M. Gopal, B. Padmashali, & Y. Manohara, 2008).
Anti-Mycobacterial Activity
Another significant application involves the synthesis of benzothiazole derivatives for antitubercular activity. A particular focus has been on fluorobenzothiazole incorporated imidazolines, revealing their potential against tuberculosis, a critical area of research given the global health burden of TB (B. Sathe, E. Jaychandran, V. Jagtap, & G. Sreenivasa, 2010).
Anthelmintic Activity
Benzothiazole derivatives have also been evaluated for anthelmintic activity, with certain molecules showing good to moderate efficacy against Perituma posthuma. This suggests their potential use in treating parasitic worm infections (S. Sarkar, J. Dwivedi, & R. Chauhan, 2013).
Spectroscopic and Fluorescence Properties
Research into the halogen-substituent effect on the spectroscopic properties of benzothiazoles, including the 7-chloro derivative, sheds light on the utility of these compounds in designing fluorescence-based applications. This includes their use in tuning fluorescence properties for various analytical and bioimaging techniques (R. Misawa, C. Matsuhashi, M. Yamaji, et al., 2019).
properties
IUPAC Name |
7-chloro-2-[4-(chloromethyl)phenyl]-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NS/c15-8-9-4-6-10(7-5-9)14-17-12-3-1-2-11(16)13(12)18-14/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEOBPMTKVNAOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC(=N2)C3=CC=C(C=C3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





